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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AT13148, an orally bioavailable,

ATP-competitive multi-AGC kinase inhibitor. The information presented herein is intended for

researchers, scientists, and drug development professionals interested in the chemical

properties, mechanism of action, and preclinical and clinical development of this compound.

Chemical Structure and Properties
AT13148, with the IUPAC name (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-

chlorophenyl)ethanol, is a small molecule inhibitor.[1] Its chemical and physical properties are

summarized in the tables below.

Table 1: Chemical Identifiers of AT13148
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Identifier Value

IUPAC Name
(S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-

chlorophenyl)ethanol[1]

CAS Number 1056901-62-2[1]

Molecular Formula C₁₇H₁₆ClN₃O[1]

Molecular Weight 313.78 g/mol [1][2]

SMILES ClC1=CC=C(--INVALID-LINK--(O)CN)C=C1[1]

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-

16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-

10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1

Table 2: Physicochemical Properties of AT13148
Property Value

Appearance White to off-white solid powder[1][2]

Purity ≥98%[1]

Solubility
DMSO: 50 mg/mL (with sonication)[3], DMF: 30

mg/mL[4]

Storage
Powder: -20°C for 3 years; In solvent: -80°C for

2 years[2]

Mechanism of Action and Signaling Pathways
AT13148 is a potent inhibitor of multiple kinases within the AGC kinase family. It functions in an

ATP-competitive manner, targeting key components of pro-survival signaling pathways

frequently dysregulated in cancer.[5]

The primary targets of AT13148 include Akt (also known as Protein Kinase B or PKB), p70S6

Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein

kinase (ROCK).[6] By inhibiting these kinases, AT13148 disrupts downstream signaling,

leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5]
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The following diagram illustrates the signaling pathways targeted by AT13148.

Signaling Pathways Targeted by AT13148
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Figure 1: AT13148 inhibits multiple AGC kinases, disrupting key signaling pathways.
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Biological Activity
In Vitro Activity
AT13148 demonstrates potent inhibitory activity against a panel of AGC kinases. The half-

maximal inhibitory concentrations (IC₅₀) for key targets are detailed in the table below.

Table 3: In Vitro Kinase Inhibitory Activity of AT13148
Kinase Target IC₅₀ (nM)

Akt1 38[2][6]

Akt2 402[2][6]

Akt3 50[2][6]

p70S6K 8[2][6]

PKA 3[2][6]

ROCK1 6[2][6]

ROCK2 4[2][6]

Furthermore, AT13148 exhibits anti-proliferative effects across various cancer cell lines,

particularly those with dysregulated PI3K-Akt-mTOR or RAS-RAF signaling pathways, with GI₅₀

values ranging from 1.5 to 3.8 µM.[6]

In Vivo Activity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of

AT13148. Oral administration of AT13148 has been shown to inhibit tumor growth in models of

uterine sarcoma and breast cancer. This anti-tumor activity is associated with the inhibition of

Akt and p70S6K signaling within the tumors.

Pharmacokinetics
In a Phase 1 clinical trial, the pharmacokinetic profile of AT13148 was evaluated in patients

with advanced solid tumors.[7] At a dose of 180 mg, the mean maximum plasma concentration

(Cmax) was 400 nmol/L, and the mean area under the curve (AUC) was 13,000 nmol/L/hour.[7]
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Clinical Development
A first-in-human Phase 1 clinical trial (NCT01585701) was conducted to evaluate the safety,

tolerability, and pharmacokinetics of AT13148 in patients with advanced solid tumors.[2][7] The

study employed a dose-escalation design with AT13148 administered orally three days a week.

[7] The maximally tolerated dose was determined to be 180 mg.[7] Dose-limiting toxicities

included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[7]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study

of AT13148.

In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for an in vitro kinase inhibition assay.
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Workflow for In Vitro Kinase Inhibition Assay
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Figure 2: A generalized workflow for determining the in vitro kinase inhibitory activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1683962?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology:

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a

peptide or protein), ATP, and a serial dilution of AT13148 in an appropriate assay buffer.

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations

of AT13148. Include control wells with no inhibitor (100% activity) and no kinase

(background).

Initiation and Incubation: Initiate the kinase reaction by adding a predetermined

concentration of ATP. Incubate the plate at a constant temperature (e.g., 37°C) for a specific

duration.

Detection: Stop the reaction and measure the remaining kinase activity. This can be done

using various methods, such as luminescence-based assays that quantify the amount of ATP

consumed or fluorescence/radioactivity-based assays that measure the phosphorylation of

the substrate.

Data Analysis: Calculate the percentage of kinase inhibition for each AT13148 concentration

relative to the control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (Alamar Blue Assay)
The Alamar Blue assay is a common method to assess cell viability and proliferation.

Detailed Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AT13148 and incubate for a

specified period (e.g., 72 hours). Include vehicle-treated control wells.

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours.

During this time, viable cells will reduce the resazurin in the Alamar Blue to the fluorescent

resorufin.
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Fluorescence Measurement: Measure the fluorescence intensity in each well using a

microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm

excitation and 590 nm emission).

Data Analysis: Calculate the percentage of cell viability for each AT13148 concentration

relative to the vehicle-treated control. Plot the percent viability against the logarithm of the

compound concentration and fit the data to a dose-response curve to determine the GI₅₀

value.

Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect changes in the phosphorylation status of target proteins

following treatment with AT13148.

Detailed Methodology:

Cell Lysis: Treat cells with AT13148 for a specified time, then lyse the cells in a buffer

containing protease and phosphatase inhibitors to preserve the phosphorylation state of

proteins.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to

prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific for the

phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Subsequently,

incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and

re-probed with an antibody against the total protein to confirm equal loading.

In Vivo Xenograft Study
This protocol outlines the general steps for evaluating the anti-tumor efficacy of AT13148 in a

mouse xenograft model.

Detailed Methodology:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of

immunocompromised mice.

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-

200 mm³). Randomize the mice into treatment and control groups.

Compound Administration: Administer AT13148 orally to the treatment group at a specified

dose and schedule. The control group receives the vehicle.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to

calculate the tumor volume.

Monitoring: Monitor the body weight and overall health of the mice throughout the study as

an indicator of toxicity.

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

Pharmacokinetic Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for quantifying drug concentrations in biological matrices.

Detailed Methodology:
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Sample Collection: Collect blood samples from animals or patients at various time points

after AT13148 administration. Process the blood to obtain plasma.

Sample Preparation: Extract AT13148 from the plasma using protein precipitation or liquid-

liquid extraction. Add an internal standard to the samples to correct for variability in

extraction and instrument response.

LC Separation: Inject the extracted sample onto a liquid chromatography system. The

compound of interest is separated from other components in the sample based on its

physicochemical properties as it passes through a chromatography column.

MS/MS Detection: The eluent from the LC system is introduced into a tandem mass

spectrometer. The mass spectrometer is set to specifically detect and quantify AT13148 and

the internal standard based on their unique mass-to-charge ratios and fragmentation

patterns.

Data Analysis: Generate a calibration curve using standards of known AT13148
concentrations. Use this curve to determine the concentration of AT13148 in the unknown

samples. Pharmacokinetic parameters such as Cmax, Tmax, and AUC can then be

calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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